molecular formula C23H24N2O B249044 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine

1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine

Cat. No. B249044
M. Wt: 344.4 g/mol
InChI Key: ASGIRKYLSSSJHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine, also known as 4-Me-MABP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized by a research group at the University of California, San Francisco, in 2008. 4-Me-MABP has been found to have potential applications in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine is not fully understood. However, it is believed to act as a dopamine reuptake inhibitor and a serotonin receptor agonist. This leads to an increase in the levels of dopamine and serotonin in the brain, which can have a range of effects on the central nervous system.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine can have a range of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which can lead to an increase in mood and motivation. In addition, 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been found to have potential applications in the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been found to have a range of potential applications in scientific research. However, one limitation of using 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine. One area of interest is the development of new derivatives of piperazine that have improved efficacy and safety profiles. In addition, further research is needed to fully understand the mechanism of action of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine and its potential applications in the treatment of neurological disorders. Finally, there is a need for more studies to determine the optimal dosage and administration of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine in lab experiments.

Synthesis Methods

The synthesis of 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-methylbenzylamine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization. The yield of the synthesis process is typically around 60-70%.

Scientific Research Applications

1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been used in scientific research to study the effects of piperazine derivatives on the central nervous system. It has been found to have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. In addition, 1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine has been used to study the effects of piperazine derivatives on the release of dopamine in the brain.

properties

Product Name

1-(4-Methylbenzyl)-4-(1-naphthoyl)piperazine

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

[4-[(4-methylphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C23H24N2O/c1-18-9-11-19(12-10-18)17-24-13-15-25(16-14-24)23(26)22-8-4-6-20-5-2-3-7-21(20)22/h2-12H,13-17H2,1H3

InChI Key

ASGIRKYLSSSJHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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